2-Methyl-8-nitroquinoline chemical properties
2-Methyl-8-nitroquinoline chemical properties
Executive Summary
2-Methyl-8-nitroquinoline (CAS 881-07-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as the immediate precursor to 8-aminoquinolines , a class of pharmacophores essential for antimalarial drugs (e.g., Primaquine, Tafenoquine) and emerging anti-cancer agents.[1]
This guide addresses the primary technical challenge associated with this compound: the regioselective isolation of the 8-nitro isomer from the 5-nitro byproduct during synthesis.[1] It further details the reactivity of the C2-methyl "active" position and the C8-nitro group, providing self-validating protocols for researchers optimizing lead compounds.[1]
Part 1: Chemical Identity & Physical Characterization
| Property | Data |
| Chemical Name | 2-Methyl-8-nitroquinoline |
| Synonyms | 8-Nitroquinaldine |
| CAS Number | 881-07-2 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Melting Point | 138 – 141 °C |
| Appearance | Yellow to amber crystalline solid |
| Solubility | Soluble in chloroform, hot ethanol, benzene; Insoluble in water.[1][2][3] |
| pKa | ~3.5 (quinoline nitrogen) |
Part 2: Synthesis & Purification Strategies
The synthesis of 2-methyl-8-nitroquinoline is classically achieved via the nitration of 2-methylquinoline (quinaldine).[1] However, this reaction is not regioselective, yielding a mixture of 5-nitro (approx. 40-50%) and 8-nitro (approx. 50-60%) isomers.[1]
The Core Challenge: The structural similarity of the 5- and 8-isomers makes separation by standard flash chromatography inefficient and solvent-heavy.[1] The Expert Solution: Utilization of Hydrohalide Salt Precipitation (based on differential solubility of the isomer salts) is the industry-standard method for high-purity isolation.[1]
Protocol 1: Nitration and Isomer Separation
This protocol utilizes the differential solubility of the hydrochloride salts to isolate the 8-nitro isomer.
Reagents:
-
2-Methylquinoline (Quinaldine): 14.3 g (0.1 mol)[1]
-
Sulfuric Acid (conc.): 40 mL[1]
-
Nitric Acid (fuming, >90%): 7.0 mL[1]
-
Ethanol (95%)[1]
Step-by-Step Methodology:
-
Nitration:
-
Dissolve 2-methylquinoline in conc. H₂SO₄ at 0°C in a round-bottom flask.
-
Add fuming HNO₃ dropwise, maintaining internal temperature below 5°C to prevent polynitration.[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour onto crushed ice/water (200 g). Neutralize with NaOH to pH 10.
-
Filter the resulting yellow precipitate (mixture of 5- and 8-isomers).[1] Wash with water and dry.
-
-
Purification (The Salt Method):
-
Dissolve the crude solid mixture in hot ethanol (approx. 10 mL/g).
-
Add conc. HCl dropwise until the solution is acidic (pH < 2).
-
Critical Step: Cool the solution slowly to 0-5°C. The 5-nitroquinoline hydrochloride is less soluble and will precipitate first.[1] Filter off this solid (keep the filtrate).
-
Isolation of Target: Neutralize the filtrate (which contains the 8-nitro isomer) with aqueous ammonia.[3] The free base 2-methyl-8-nitroquinoline will precipitate.[1]
-
Recrystallize from ethanol to obtain pure yellow needles (MP: 139-141°C).
-
QC Check:
-
TLC: Silica gel, Ethyl Acetate/Hexane (3:7).[1] 8-nitro isomer typically has a higher Rf than the 5-nitro isomer due to intramolecular H-bonding (peri-effect) in the 8-position, though this is weak in nitro compounds compared to amines.[1]
-
1H NMR: Look for the C2-methyl singlet.[1] Shift differences between isomers confirm purity.
Part 3: Chemical Reactivity Profile
2-Methyl-8-nitroquinoline possesses two distinct reactive centers:
-
C8-Nitro Group: Susceptible to reduction to an amine.[1]
-
C2-Methyl Group: Activated by the electron-deficient quinoline ring (enhanced by the 8-nitro group), allowing for condensation reactions.[1]
Visualizing the Reactivity Landscape
Figure 1: Reactivity map showing the divergent synthetic pathways from the parent scaffold.[1][5]
Protocol 2: Reduction to 8-Amino-2-methylquinoline
Essential for generating the 8-aminoquinoline pharmacophore.[1]
Method: Catalytic Hydrogenation
-
Setup: Place 2-methyl-8-nitroquinoline (1.88 g, 10 mmol) in a hydrogenation flask.
-
Solvent: Add Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (0.2 g).
-
Reaction: Hydrogenate at 40 psi (approx. 3 bar) for 4 hours at room temperature.
-
Workup: Filter through Celite to remove catalyst. Evaporate solvent.
-
Result: 8-Amino-2-methylquinoline (Reddish oil or low-melting solid).[1]
-
Note: The amine is oxidation-sensitive.[1] Store under nitrogen or convert to HCl salt immediately.
-
Protocol 3: Knoevenagel Condensation (C2-Methyl Activation)
Used to extend the carbon chain for lipophilic analogs.[1]
Reaction: Condensation with Benzaldehyde[1][6][7]
-
Mix: 2-Methyl-8-nitroquinoline (10 mmol), Benzaldehyde (12 mmol), and Acetic Anhydride (5 mL).
-
Heat: Reflux at 140°C for 6-8 hours.
-
Mechanism: The acetic anhydride facilitates the formation of the enamine-like intermediate at the C2 position.
-
Workup: Cool to room temperature. Pour into water. The styryl product (2-(2-phenylethenyl)-8-nitroquinoline) usually precipitates.[1]
-
Purification: Recrystallize from ethanol.
Part 4: Applications in Drug Discovery
The 2-methyl-8-nitroquinoline scaffold is the "gateway" molecule for the 8-aminoquinoline class of antimalarials.[1]
| Drug Class | Role of 2-Methyl-8-nitroquinoline | Mechanism of Action |
| Antimalarials | Precursor to Primaquine and Tafenoquine analogs.[1] | The 8-amino group is essential for activity against P. vivax hypnozoites (dormant liver stage).[1] The quinoline ring intercalates DNA, while the amine generates reactive oxygen species (ROS). |
| Anti-cancer | Scaffold for metal chelators. | Derivatives act as ligands for Cu(II) or Zn(II), inhibiting proteasomes in tumor cells.[1] |
| Anti-infectives | Precursor to 8-hydroxy-2-methylquinoline (via diazonium hydrolysis).[1] | Used as a topical antiseptic and copper chelator. |
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Nitro Group Hazard: While not highly explosive like polynitro compounds, 8-nitroquinoline should be treated as potentially energetic.[1] Avoid heating dry residue above 200°C.
-
Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or photoreduction of the nitro group.
References
-
Synthesis & Separation: Process for separating 5-nitroquinoline and 8-nitroquinoline.[1][2][8] European Patent EP0858998A1.
-
Physical Properties: 2-Methyl-8-nitroquinoline (CAS 881-07-2) Data Sheet.[1] ChemicalBook.[9]
-
Reactivity (Condensation): Ogata, Y., et al. "Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride."[1] Journal of the Chemical Society, Perkin Transactions 2, 1972.[1]
-
Medicinal Application: Synthesis and Biological Evaluation of 8-Quinolinamines. ACS Omega, 2018.[1] [1]
Sources
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- 2. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 9. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
